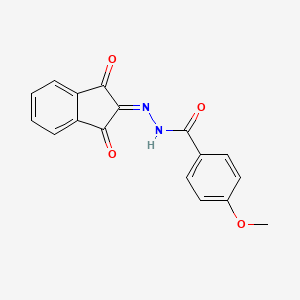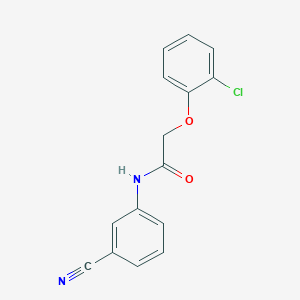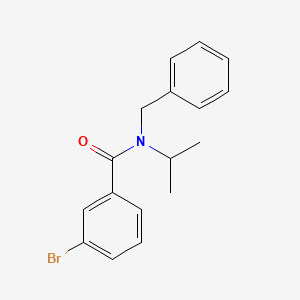
N-(4-methyl-3-nitrophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)nicotinamide (MNPN) is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPN is a yellow crystalline powder that has a molecular formula of C13H10N4O3 and a molecular weight of 274.24 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-methyl-3-nitrophenyl)nicotinamide is not fully understood. However, it is believed that N-(4-methyl-3-nitrophenyl)nicotinamide inhibits the growth of bacteria and fungi by disrupting the cell membrane. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have biochemical and physiological effects. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the activity of lactate dehydrogenase, an enzyme that is involved in the conversion of lactate to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to decrease the activity of alanine transaminase, an enzyme that is involved in the conversion of alanine to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide is a stable compound that can be easily synthesized. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties, making it a versatile compound for various applications. However, N-(4-methyl-3-nitrophenyl)nicotinamide has some limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for N-(4-methyl-3-nitrophenyl)nicotinamide research. N-(4-methyl-3-nitrophenyl)nicotinamide can be further studied for its potential applications in the treatment of bacterial and fungal infections. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in cancer therapy. Future research can also focus on improving the solubility and reducing the toxicity of N-(4-methyl-3-nitrophenyl)nicotinamide. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-methyl-3-nitrophenyl)nicotinamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide has several future directions for research, including its potential applications in the treatment of bacterial and fungal infections, cancer therapy, and other fields. Further research on N-(4-methyl-3-nitrophenyl)nicotinamide can lead to the development of new treatments and applications.
Méthodes De Synthèse
N-(4-methyl-3-nitrophenyl)nicotinamide can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The 4-methyl-3-nitrobenzoyl chloride is then reacted with nicotinamide in the presence of triethylamine to form N-(4-methyl-3-nitrophenyl)nicotinamide.
Applications De Recherche Scientifique
N-(4-methyl-3-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-5-11(7-12(9)16(18)19)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDYTNVKLYRPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)


![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)
![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)


![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)